molecular formula C23H34Cl2N2O4 B2951314 1-(4-Benzylpiperazin-1-yl)-3-((2,5-dimethoxybenzyl)oxy)propan-2-ol dihydrochloride CAS No. 1216865-32-5

1-(4-Benzylpiperazin-1-yl)-3-((2,5-dimethoxybenzyl)oxy)propan-2-ol dihydrochloride

Cat. No.: B2951314
CAS No.: 1216865-32-5
M. Wt: 473.44
InChI Key: HAMWFYCXQXMBRB-UHFFFAOYSA-N
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Description

1-(4-Benzylpiperazin-1-yl)-3-((2,5-dimethoxybenzyl)oxy)propan-2-ol dihydrochloride is a synthetic organic compound featuring a piperazine backbone substituted with a benzyl group at the 4-position and a propan-2-ol moiety linked to a 2,5-dimethoxybenzyloxy group. The dihydrochloride salt form enhances its solubility and stability, making it suitable for pharmaceutical research and development.

The compound’s synthesis likely involves nucleophilic substitution or coupling reactions, as inferred from analogous pathways described in for related benzyloxy-phenoxypropanol derivatives. The 2,5-dimethoxybenzyl group may contribute to lipophilicity and receptor-binding affinity, while the benzylpiperazine moiety could influence selectivity toward specific receptor subtypes .

Properties

IUPAC Name

1-(4-benzylpiperazin-1-yl)-3-[(2,5-dimethoxyphenyl)methoxy]propan-2-ol;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H32N2O4.2ClH/c1-27-22-8-9-23(28-2)20(14-22)17-29-18-21(26)16-25-12-10-24(11-13-25)15-19-6-4-3-5-7-19;;/h3-9,14,21,26H,10-13,15-18H2,1-2H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAMWFYCXQXMBRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)COCC(CN2CCN(CC2)CC3=CC=CC=C3)O.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H34Cl2N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Benzylpiperazin-1-yl)-3-((2,5-dimethoxybenzyl)oxy)propan-2-ol dihydrochloride typically involves multiple steps:

    Formation of Benzylpiperazine: The initial step involves the reaction of piperazine with benzyl chloride to form 4-benzylpiperazine.

    Alkylation: The 4-benzylpiperazine is then alkylated with 3-chloropropanol to introduce the propanol chain.

    Etherification: The final step involves the etherification of the intermediate with 2,5-dimethoxybenzyl chloride to form the desired compound.

The reaction conditions often require the use of organic solvents such as dichloromethane or ethanol, and the reactions are typically carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound would involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems would enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography would be employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

1-(4-Benzylpiperazin-1-yl)-3-((2,5-dimethoxybenzyl)oxy)propan-2-ol dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The benzyl and dimethoxybenzyl groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

1-(4-Benzylpiperazin-1-yl)-3-((2,5-dimethoxybenzyl)oxy)propan-2-ol dihydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential interactions with biological systems, including receptor binding and enzyme inhibition.

    Medicine: Research is ongoing to explore its potential therapeutic effects, such as its use in the treatment of neurological disorders.

    Industry: The compound may be used in the development of new materials or as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(4-Benzylpiperazin-1-yl)-3-((2,5-dimethoxybenzyl)oxy)propan-2-ol dihydrochloride involves its interaction with specific molecular targets. These targets may include:

    Receptors: The compound may bind to certain receptors in the brain, affecting neurotransmitter release and signal transduction pathways.

    Enzymes: It may inhibit or activate specific enzymes, altering metabolic pathways and cellular functions.

The exact pathways and molecular targets are still under investigation, and further research is needed to fully elucidate the compound’s effects.

Comparison with Similar Compounds

1-((2,5-Dimethoxybenzyl)oxy)-3-(4-(2-fluorophenyl)piperazin-1-yl)propan-2-ol Dihydrochloride

  • Key Differences : Replaces the 4-benzylpiperazine group with a 4-(2-fluorophenyl)piperazine.
  • Fluorinated arylpiperazines are known for improved metabolic stability compared to non-fluorinated analogues .
  • Pharmacological Profile : Likely exhibits higher selectivity for 5-HT receptors over dopamine receptors compared to the benzylpiperazine analogue.

Imp. C(BP) Dihydrochloride: 2-[3-[4-(4-Chlorophenyl)piperazin-1-yl]propyl]-1,2,4-triazolo[4,3-a]pyridin-3(2H)-one Dihydrochloride

  • Key Differences : Incorporates a 4-chlorophenylpiperazine and a triazolopyridine core instead of a propan-2-ol linker.
  • Implications : The chloro substituent increases lipophilicity and may enhance blood-brain barrier penetration. The triazolopyridine group could confer antagonistic activity at dopamine D2 receptors, as seen in similar antipsychotic agents .

YT-6-2: (R)-1-(3,4-bis((4-fluorobenzyl)oxy)phenoxy)-3-((2-hydroxyethyl)amino)propan-2-ol

  • Key Differences: Features bis(4-fluorobenzyl)oxy groups and a hydroxyethylamino side chain.
  • Implications: The dual fluorobenzyl groups may increase receptor affinity through π-π stacking, while the hydroxyethylamino linker could improve water solubility. This compound’s synthesis () highlights the importance of optimizing substituent positioning for activity .

Comparative Data Table

Compound Name Piperazine Substituent Aromatic Substituent Linker/Side Chain Predicted Receptor Affinity
Target Compound 4-Benzyl 2,5-Dimethoxybenzyloxy Propan-2-ol 5-HT, Dopamine (moderate selectivity)
1-((2,5-Dimethoxybenzyl)oxy)-3-(4-(2-FPh)piperazine) 4-(2-Fluorophenyl) 2,5-Dimethoxybenzyloxy Propan-2-ol 5-HT1A (high)
Imp. C(BP) Dihydrochloride 4-(4-Chlorophenyl) Triazolopyridine core Propyl-triazolopyridine Dopamine D2 (antagonism)
YT-6-2 N/A 3,4-bis(4-Fluorobenzyloxy) Hydroxyethylamino 5-HT2A/2C (potential agonist)

Research Findings and Trends

  • Substituent Effects on Selectivity : Fluorine or chlorine atoms on the piperazine’s aryl group (e.g., 2-fluorophenyl or 4-chlorophenyl) tend to improve receptor specificity and metabolic stability compared to benzyl groups .
  • Linker Modifications : Propan-2-ol linkers (as in the target compound) may favor flexibility and hydrogen bonding, whereas rigid triazolopyridine cores (Imp. C) could restrict conformational freedom, altering receptor interaction modes .
  • Solubility Considerations : Dihydrochloride salts universally enhance aqueous solubility, critical for in vivo efficacy. The 2,5-dimethoxybenzyloxy group in the target compound balances lipophilicity and solubility better than YT-6-2’s bis(fluorobenzyl) groups .

Biological Activity

1-(4-Benzylpiperazin-1-yl)-3-((2,5-dimethoxybenzyl)oxy)propan-2-ol dihydrochloride is a complex organic compound classified as a piperazine derivative. Its unique structure, featuring a benzylpiperazine moiety and a dimethoxybenzyl group linked through a propanol chain, suggests potential biological activities that merit detailed investigation.

The compound is represented by the chemical formula C20H28N2O32HClC_{20}H_{28}N_2O_3\cdot 2HCl and has a molecular weight of approximately 392.36 g/mol. It exists as a dihydrochloride salt, which enhances its solubility in aqueous environments, making it suitable for biological assays.

The biological activity of this compound is primarily mediated through its interaction with various receptor systems and enzymes. Preliminary studies suggest that it may act on neurotransmitter receptors in the central nervous system, potentially influencing serotonin and dopamine pathways. The exact molecular targets are still under investigation, but potential mechanisms include:

  • Receptor Binding : The compound may bind to specific receptors in the brain, affecting neurotransmitter release and signal transduction pathways.
  • Enzyme Interaction : It may inhibit or activate certain enzymes involved in metabolic pathways.

Biological Activity Data

Activity Description
Antidepressant Effects Exhibits potential antidepressant-like effects in animal models.
Neuroprotective Properties May protect neuronal cells from oxidative stress and apoptosis .
Receptor Modulation Potential modulation of serotonin (5-HT) and dopamine receptors.
Enzyme Inhibition May inhibit specific enzymes related to neurotransmitter metabolism .

Research Findings

Recent studies have highlighted the biological activities of this compound:

  • Antidepressant-Like Effects : In rodent models, administration of the compound resulted in significant reductions in depression-like behaviors, suggesting its potential as an antidepressant agent .
  • Neuroprotective Effects : Research indicates that the compound can mitigate neuronal damage induced by oxidative stress, possibly through its antioxidant properties .
  • Receptor Interaction Studies : Binding affinity assays demonstrated that the compound interacts with serotonin receptors, which could explain its mood-enhancing effects.

Case Studies

Several case studies have been conducted to evaluate the efficacy and safety profile of this compound:

  • Study on Depression Models : A study involving chronic mild stress in rats showed that treatment with the compound led to significant improvements in behavioral tests such as the forced swim test and sucrose preference test, indicating antidepressant-like activity .
  • Neuroprotective Mechanism Exploration : In vitro studies using neuronal cell lines revealed that the compound reduced cell death induced by glutamate toxicity, suggesting potential neuroprotective mechanisms .

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